

# (R)-4-(1-Aminoethyl)benzonitrile hydrochloride physical properties

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## Compound of Interest

Compound Name: (R)-4-(1-Aminoethyl)benzonitrile  
hydrochloride

Cat. No.: B591921

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## Technical Guide: (R)-4-(1-Aminoethyl)benzonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride**. Due to the limited availability of public data for this specific chiral compound, this guide also details the standard experimental protocols for the determination of key physical characteristics.

## Core Physical Properties

The available physical and chemical data for **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride** are summarized below. It is important to note that specific quantitative values for properties such as melting point, boiling point, and optical rotation are not readily available in published literature or technical data sheets. The information presented has been aggregated from various chemical supplier databases.

Property	Value
Chemical Name	(R)-4-(1-Aminoethyl)benzonitrile hydrochloride
CAS Number	911372-78-6
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub>
Molecular Weight	182.65 g/mol
Appearance	Data not available
Purity	Typically ≥95%
Storage Conditions	Store in a cool, dry place under an inert atmosphere.

## Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a chiral compound like **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride**.

### Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dry, powdered **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.

## Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in drug development, including formulation and analytical method development.

Methodology: Shake-Flask Method

- Preparation: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

## Optical Rotation Measurement

As a chiral molecule, the specific rotation of **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride** is a key parameter for confirming its enantiomeric identity and purity.

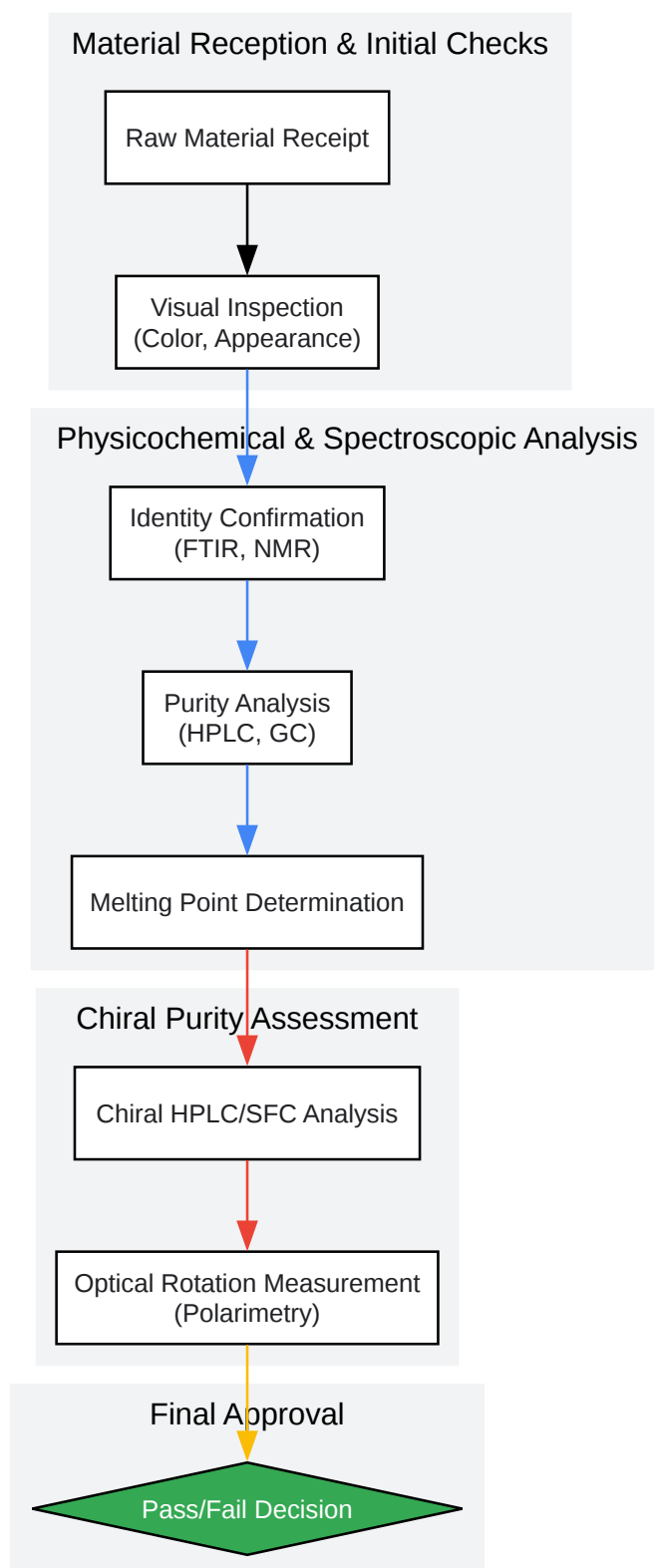
Methodology: Polarimetry

- Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent.
- Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with a blank solvent.

- **Measurement:** The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a specific temperature.
- **Calculation of Specific Rotation:** The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.

## Quality Control Workflow for Chiral Compounds

The following diagram illustrates a typical workflow for the quality control of a chiral compound such as **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride**, ensuring its identity, purity, and enantiomeric integrity.



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Caption: A generalized workflow for the quality control of a chiral chemical compound.

This guide serves as a foundational resource for professionals working with **(R)-4-(1-Aminoethyl)benzonitrile hydrochloride**. While specific physical property data remains elusive, the provided experimental protocols offer a clear path for its determination, and the quality control workflow outlines the necessary steps to ensure the compound's integrity for research and development purposes.

- To cite this document: BenchChem. [(R)-4-(1-Aminoethyl)benzonitrile hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b591921#r-4-1-aminoethyl-benzonitrile-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b591921#r-4-1-aminoethyl-benzonitrile-hydrochloride-physical-properties)

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